3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a significant compound in the realm of organic chemistry, particularly due to its diverse applications in medicinal chemistry and material science. This compound, with the molecular formula , is characterized by a bromine atom at the third position of the pyrazolo ring and a carboxylic acid group at the sixth position of the pyrimidine ring. The unique structure of this compound allows it to exhibit various biological activities, making it a subject of interest for researchers.
The compound is classified as a member of the pyrazolo[1,5-a]pyrimidine family, which encompasses a wide range of N-heterocyclic compounds known for their biological and photophysical properties. According to PubChem, it falls under acute toxicity categories and is associated with skin corrosion/irritation and serious eye damage/irritation classifications .
The synthesis of 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves several key steps:
These methods have been refined over time to improve yield and efficiency while allowing for structural modifications that enhance biological activity.
The molecular structure of 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid features:
The compound's structural data includes:
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid primarily relates to its interactions with biological targets:
Research indicates that modifications at various positions can enhance its selectivity and potency against specific targets.
Key physical properties include:
Chemical properties involve:
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several applications in scientific research:
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterobicyclic system in medicinal chemistry, characterized by a fused five-membered pyrazole ring and six-membered pyrimidine ring. This architecture confers remarkable molecular diversity through multiple substitution sites (C3, C5, C6, C7) that modulate electronic properties and binding interactions. The scaffold's intrinsic planar geometry facilitates π-π stacking interactions with biological targets, while nitrogen atoms (N1, N2, N4) serve as hydrogen bond acceptors, enhancing target engagement [4] [5]. Thermal stability is evidenced by the high melting point (275–280°C) of unsubstituted derivatives like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, enabling harsh reaction conditions during derivatization [5].
The 6-carboxylic acid moiety—as in 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid—introduces a zwitterionic character that improves aqueous solubility critical for biological applications. Computational analyses indicate moderate aromaticity across the bicyclic system, allowing electrophilic substitution at electron-rich positions (C3, C5) while maintaining ring stability under physiological conditions [4] [6]. These features underpin the scaffold's prevalence in kinase inhibitors and GPCR modulators.
Table 1: Structural Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound | Substituent Position | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C3-COOH | 163.13 | Free rotation at C3-carboxyl, high planarity |
3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | C3-Br, C6-COOH | 242.03 | Halogen bond donor (Br), hydrogen bonding at COOH |
Bromination at the C3 position of pyrazolo[1,5-a]pyrimidine scaffolds introduces transformative physicochemical and reactivity properties. The electronegative bromine atom (Pauling electronegativity: 2.96) creates a polarized C-Br bond with a low-lying σ* orbital, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables efficient diversification into biaryl or alkynyl derivatives for structure-activity relationship studies [2] [4].
Bromine's heavy atom effect enhances crystallinity, supporting X-ray diffraction studies of ligand-target complexes. However, it marginally increases molecular weight (+79.9 g/mol vs. hydrogen analog) and lipophilicity (predicted LogP increase of 0.3–0.5), which requires strategic balancing in drug design [4] [6]. Hazard classifications (H302-H319-H335) necessitate handling precautions due to potential irritancy [2], though bromine's orthogonal reactivity to carboxylic acids permits sequential functionalization—bromination first, followed by carboxylate coupling without protective groups.
Table 2: Commercial Availability of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Supplier | Purity (%) | Packaging | Price (USD) | Storage Conditions |
---|---|---|---|---|
Matrix Scientific | ≥95 | 1 g | $368 | 2–8°C |
SynQuest Laboratories | ≥95 | 1 g | $375 | Room temperature |
TRC | Not specified | 10 mg | $45 | 2–8°C |
AK Scientific | ≥95 | 1 g | $498 | Not specified |
The carboxylic acid group at C6 of the pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile bioisostere for phosphate or carboxylate groups in endogenous ligands. Its ionization state (pKa ~4–5) promotes salt formation with amines, enhancing solubility—critical for in vitro assays—and enabling prodrug strategies via esterification [3] [4]. Computational profiling of C6-acid derivatives reveals favorable drug-likeness: topological polar surface area (TPSA) of 67.5 Ų supports membrane permeability, while hydrogen-bonding capacity (1 donor, 4 acceptors) facilitates target binding [6].
In synthesis, the carboxylate acts as a directing group for regioselective C–H activation at C5 or C7 positions. It also undergoes decarboxylative coupling to generate unsubstituted analogs or amide coupling to create pharmacologically active conjugates. The acid's electron-withdrawing nature modestly reduces the scaffold's basicity, stabilizing it against metabolic oxidation [4] [7]. Notably, the C6-carboxylic acid and C3-bromine exhibit no significant electronic clash, allowing simultaneous exploitation of both handles for drug discovery.
Table 3: Computed Physicochemical and Pharmacokinetic Descriptors
Parameter | Value | Prediction Method | Significance |
---|---|---|---|
LogP | 0.28 (consensus) | iLOGP/XLOGP3/WLOGP | Moderate lipophilicity for membrane permeation |
Water Solubility (LogS) | -1.25 (ESOL) | ESOL | Moderate aqueous solubility |
GI Absorption | High | BOILED-Egg model | Oral bioavailability potential |
BBB Permeation | No | BOILED-Egg model | Reduced CNS side effects |
CYP Inhibition | None significant (all CYPs) | SVM modeling | Low drug-drug interaction risk |
CAS No.: 112484-85-2
CAS No.: 10606-14-1